Dmfl-tpd
Overview
Description
Mechanism of Action
Target of Action
DMFL-TPD, or N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene , is a compound used in the field of targeted protein degradation (TPD) . TPD has been established as a viable alternative to attenuate the function of a specific protein of interest in both biological and clinical contexts . The unique TPD mode-of-action has allowed previously undruggable proteins to become feasible targets .
Mode of Action
This compound operates through the mechanism of targeted protein degradation, which involves the ubiquitin-proteasome system (UPS) . The UPS eliminates short-lived proteins and soluble misfolded proteins . The UPS also compromises various ubiquitin ligases and de-ubiquitinating enzymes (DUBs) . The ubiquitin protein is attached to proteins via a lysine isopeptide bond as a post-translational modification through sequential reaction involving three enzymes: a Ub activating enzyme(E1), a Ub conjugating enzyme(E2), and a Ub ligase (E3) . E3 catalyzes the transferring of the ubiquitin molecule from E2 to substrates . The repeated action of these three enzymes leads to the polyubiquitination of the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in protein degradation. In eukaryotic cells, damaged proteins or organelles can be cleared by proteasomes or lysosomes . Proteasomes are part of the UPS responsible for degradation of proteins that are damaged, unfolded, and useless . In contrast, lysosomes are responsible for degradation of long-lived proteins, insoluble protein aggregates, even entire organelles, macromolecular compounds, and intracellular parasites via endocytosis, phagocytosis, or autophagy pathways .
Result of Action
The primary result of this compound’s action is the degradation of target proteins. This degradation process can modulate historically ‘undruggable’ non-enzyme proteins . The long-lived triplet excitons of this compound doped in the THEB/cholesterol host was 4.2 times longer than that observed when doped in mCP .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the phosphorescence quenching behavior of the guest material was investigated under vacuum conditions . Conversely, when doped into a host that did exhibit intermolecular hydrogen bonding, the IJ remained almost unaffected at temperatures below the Tg of the host . These results indicated that weak thermal diffusional motion of a host material intrinsically quenches long-lived triplet excitons of purely organic guest materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,7-diamino-9,9-dimethyl-fluorene.
Reaction with Aniline Derivatives: The 2,7-diamino-9,9-dimethyl-fluorene is then reacted with aniline derivatives, specifically 3-methylaniline and aniline, under controlled conditions.
Catalysts and Solvents: The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene has a wide range of scientific research applications:
Chemistry: It is used as a hole-transporting material in the development of organic semiconductors and OLEDs.
Biology: The compound is studied for its potential use in biological imaging and sensing applications.
Medicine: Research is ongoing to explore its potential in drug delivery systems and therapeutic applications.
Industry: It is utilized in the production of electronic devices, including displays and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene
- N,N’-Bis(2-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene
- N,N’-Bis(3-ethylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene
Uniqueness
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene stands out due to its unique combination of high thermal stability and excellent hole-transporting properties. Compared to similar compounds, it offers superior performance in electronic devices, making it a preferred choice for researchers and manufacturers .
Properties
IUPAC Name |
9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36N2/c1-29-13-11-19-33(25-29)42(31-15-7-5-8-16-31)35-21-23-37-38-24-22-36(28-40(38)41(3,4)39(37)27-35)43(32-17-9-6-10-18-32)34-20-12-14-30(2)26-34/h5-28H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBXDAMWVRMLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572451 | |
Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677350-83-3 | |
Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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